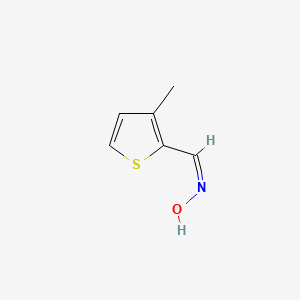

3-Methylthiophene-2-carboxaldehyde oxime

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern organic chemistry. eprajournals.comnih.gov The thiophene ring is considered a "privileged" pharmacophore in medicinal chemistry, meaning it is a structural feature frequently found in biologically active compounds. nih.gov Its presence can significantly influence a molecule's physicochemical properties, such as solubility and drug-receptor interactions. nih.gov Consequently, thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govrsc.org A number of FDA-approved drugs, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, incorporate a thiophene moiety, underscoring its therapeutic relevance. nih.gov

Beyond pharmaceuticals, thiophene-based materials have garnered substantial interest in materials science. Their utility extends to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs), highlighting the versatility of the thiophene scaffold. nih.gov

Overview of Oxime Functionality in Advanced Synthetic Strategies

The oxime functional group (C=N-OH) is a highly versatile tool in the arsenal (B13267) of synthetic organic chemists. researchgate.net Oximes are typically synthesized through the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net They serve as crucial intermediates in the synthesis of a wide array of other functional groups and complex molecules, including amines, nitriles, and various nitrogen-containing heterocycles. researchgate.net

The reactivity of the oxime group, including its participation in reactions like the Beckmann rearrangement and cycloadditions, allows for the construction of intricate molecular architectures. evitachem.com Moreover, oximes themselves are not merely passive intermediates; many exhibit a range of biological activities, including anti-inflammatory and anticancer potential. researchgate.net This dual role as both a reactive handle for further chemical transformation and a potential pharmacophore makes the oxime group a subject of intense research.

Research Landscape of 3-Methylthiophene-2-carboxaldehyde Oxime and Related Heterocyclic Scaffolds

The research surrounding this compound, while specific, reflects the broader trends in the study of thiophene and oxime chemistry. It is recognized as a valuable building block in organic synthesis. For instance, it serves as a precursor for creating more complex heterocyclic systems, such as pyrazolo derivatives, through cycloaddition reactions. evitachem.com

Intriguingly, this compound has also been identified as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is crucial to the aroma and flavor development in cooked food. evitachem.com This finding points to its relevance in the field of food chemistry. Furthermore, the investigation of a derivative, methiozolin, as a potential herbicide suggests that the scaffold of this compound could be a starting point for the development of new agrochemicals. evitachem.com

Research into related heterocyclic scaffolds, such as other thiophene-based oximes, is also an active area. Studies have explored new furan (B31954) and thiophene oximes for their potential as central nervous system (CNS)-active agents and as reactivators of cholinesterase, an enzyme critical for nerve function. nih.gov This line of inquiry highlights the ongoing effort to leverage the unique properties of thiophene oximes for therapeutic applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | evitachem.comscbt.com |

| Molecular Weight | 141.19 g/mol | evitachem.comscbt.com |

| IUPAC Name | N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine | vulcanchem.com |

| CAS Number | 41056-90-0 | scbt.com |

| Appearance | Typically a solid or liquid | evitachem.com |

| Canonical SMILES | CC1=C(SC=C1)C=NO | evitachem.com |

| InChI Key | ZZGCONMEXMLKLV-QPJJXVBHSA-N | evitachem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

(NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4- |

InChI Key |

ZZGCONMEXMLKLV-DAXSKMNVSA-N |

Isomeric SMILES |

CC1=C(SC=C1)/C=N\O |

Canonical SMILES |

CC1=C(SC=C1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry Pertaining to 3 Methylthiophene 2 Carboxaldehyde Oxime

Strategic Approaches for the Preparation of 3-Methylthiophene-2-carboxaldehyde (Precursor)

Regioselective Formylation and Substitution Reactions on Thiophene (B33073) Systems

To achieve higher regioselectivity, researchers have investigated various formylation methods. One approach involves the lithiation of 3-methylthiophene (B123197) followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF). researchgate.netgoogle.com This method generally provides good yields and high selectivity for the 2-formyl isomer. researchgate.net Another strategy involves the reaction of 3-methyl-2-thienyl magnesium bromide with DMF. google.com

Bromination of 3-methylthiophene followed by a Grignard reaction and subsequent reaction with DMF is another effective method for synthesizing high-purity 3-methylthiophene-2-aldehyde under mild conditions, offering high selectivity and yield. google.com Additionally, a one-pot bromination/debromination procedure for 3-methylthiophene can produce 2,4-dibromo-3-methylthiophene, a key intermediate that can be converted to the desired aldehyde. beilstein-journals.org

Cyclization and Condensation Pathways for Thiophene Ring Assembly

An alternative to the direct functionalization of a pre-existing thiophene ring is the construction of the thiophene ring itself with the desired substituents already in place. This can be achieved through various cyclization and condensation reactions. For example, isomerically pure 3-methylthiophene-2-carboxaldehyde can be prepared by reacting mercaptoacetaldehyde or its derivatives with methyl vinyl ketone or 3-butyn-2-one. google.com These reactions proceed through intermediates that are then cyclized to form the thiophene ring with the methyl and aldehyde groups in the desired positions. google.com

Advanced Catalytic Systems for Aldehyde Synthesis (e.g., Vilsmeier-Haack Variations)

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives. jk-sci.comorganic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction to introduce a formyl group onto the thiophene ring. organic-chemistry.orgchemistrysteps.com

The regioselectivity of the Vilsmeier-Haack formylation of 3-substituted thiophenes can be influenced by the steric bulk of the Vilsmeier reagent. researchgate.net Studies have shown that using different N-formylamines can direct the formylation to either the 2- or 5-position of the 3-methylthiophene ring. researchgate.netresearchgate.net For instance, optimal yields and regioselectivity for 2-formylation have been achieved using N-formylpyrrolidine. researchgate.netresearchgate.net The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order of pyrrole > furan (B31954) > thiophene. jk-sci.com

Conversion of 3-Methylthiophene-2-carboxaldehyde to its Oxime

Once the precursor aldehyde is obtained, the next step is its conversion to 3-Methylthiophene-2-carboxaldehyde oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632).

Classical and Modern Condensation Reactions for Oxime Formation

The formation of oximes from aldehydes and ketones is a well-established reaction in organic chemistry. chemtube3d.comkhanacademy.org The classical method involves the reaction of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base. asianpubs.org This reaction is generally efficient and proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. chemtube3d.com

Modern variations of this reaction aim to improve efficiency, reduce reaction times, and employ more environmentally friendly conditions. For instance, solvent-free methods, such as grinding the reactants together at room temperature, have been developed for the synthesis of oximes. nih.gov These methods can lead to excellent yields in very short reaction times. nih.gov Another approach involves using catalysts like Bi₂O₃ under grinding conditions, which also provides high yields of the corresponding oximes. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of oxime formation can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing an efficient and cost-effective synthesis. Key factors that are often optimized include the choice of solvent, the base used, the reaction temperature, and the molar ratio of the reactants.

For example, in the synthesis of oximes, screening different bases and solvents can lead to improved reaction times and yields. slideshare.net The use of hydroxylamine free base and methanol as a solvent has been shown to be effective. slideshare.net The molar ratio of the aldehyde, hydroxylamine hydrochloride, and the base is another critical parameter. asianpubs.org Studies have shown that optimizing these ratios can significantly increase the yield of the oxime. asianpubs.org Furthermore, performing the reaction under acidic conditions, such as in the presence of oxalic acid or in mineral water, has also been reported to be an efficient method for oxime synthesis. orientjchem.orgias.ac.in

Mechanistic Studies of Oxime Condensation Processes

The formation of this compound from its corresponding aldehyde and hydroxylamine follows a well-established reaction mechanism for oxime formation. This process is a nucleophilic addition-elimination reaction.

The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-methylthiophene-2-carboxaldehyde. The rate of this initial attack is often pH-dependent, as a slightly acidic medium can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, a too acidic environment will protonate the hydroxylamine, rendering it non-nucleophilic.

Following the nucleophilic attack, a tetrahedral intermediate, a carbinolamine, is formed. This intermediate is unstable and readily undergoes dehydration. The elimination of a water molecule is facilitated by proton transfer steps. The nitrogen atom is deprotonated while one of the hydroxyl groups on the original carbonyl carbon is protonated, turning it into a good leaving group (water). The elimination of water results in the formation of a carbon-nitrogen double bond, yielding the final oxime product. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the oxime.

Derivatization Strategies for this compound

The structure of this compound offers two primary sites for further chemical modification: the oxime moiety and the thiophene nucleus. These derivatization strategies allow for the synthesis of a wide range of novel compounds with potentially interesting chemical and physical properties.

Functionalization of the Oxime Moiety (e.g., Etherification, Esterification)

The hydroxyl group of the oxime is a key site for functionalization, primarily through etherification and esterification reactions.

Etherification: The formation of oxime ethers, also known as O-alkyloximes, can be achieved by reacting this compound with an alkylating agent in the presence of a base. The base, such as sodium hydride or an alkali metal alkoxide, deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion. This anion then undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding oxime ether.

Esterification: O-acylation of the oxime leads to the formation of oxime esters. This can be accomplished by treating the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield the O-acetyl oxime derivative.

Table 2: Representative Derivatization Reactions of the Oxime Moiety

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | O-Alkyl Oxime Ether |

| Esterification | Acyl Halide (RCOCl), Base (e.g., Pyridine) | O-Acyl Oxime Ester |

| Esterification | Acid Anhydride ((RCO)₂O), Base | O-Acyl Oxime Ester |

Modifications on the Thiophene Nucleus

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, which are characteristic of electron-rich aromatic systems. The directing effects of the substituents on the ring, namely the methyl group at the 3-position and the oxime-containing side chain at the 2-position, will influence the regioselectivity of these reactions.

The methyl group is an activating, ortho-para directing group, while the -(CH=NOH) group is generally considered to be a deactivating, meta-directing group due to its electron-withdrawing nature. The interplay of these two groups will determine the position of incoming electrophiles. The most likely positions for electrophilic attack are the 4- and 5-positions of the thiophene ring.

Halogenation: Bromination or chlorination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The reaction conditions can be tuned to favor mono- or di-substitution.

Nitration: Introduction of a nitro group onto the thiophene nucleus can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate (B79036). The reaction conditions must be carefully controlled to avoid oxidation of the thiophene ring.

Sulfonation: Reaction with fuming sulfuric acid or chlorosulfonic acid can introduce a sulfonic acid group onto the thiophene ring.

These modifications of the thiophene nucleus provide a pathway to a diverse array of substituted this compound derivatives, further expanding the chemical space accessible from this core structure.

Reactivity Profiles and Mechanistic Elucidation of 3 Methylthiophene 2 Carboxaldehyde Oxime

Reactivity of the Oxime Functional Group

The oxime moiety (C=N-OH) is a cornerstone of this compound's reactivity, participating in a variety of reactions including nucleophilic and electrophilic activation, as well as radical chemistry. evitachem.com

Nucleophilic and Electrophilic Activation of the Oxime Moiety

The oxime group is ambidentate, meaning it possesses two nucleophilic sites: the oxygen and the nitrogen atoms. acs.org This allows for reactions with various electrophiles. O-alkylation is a common reaction, often favored over N-alkylation. acs.org The nucleophilicity of the oxime can be enhanced by coordination to a metal center, such as iron(II), which facilitates the addition to electrophiles. acs.org

Conversely, the oxime can be activated to react with nucleophiles. numberanalytics.com For instance, in the presence of a Lewis acid like BF₃·OEt₂, radical addition to oxime ethers can occur. rsc.org The reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime is a classic example of nucleophilic addition to a carbonyl group, a reaction that can be catalyzed by both acids and bases. researchgate.net

The activation of the oxime can also lead to intramolecular cyclization reactions. For example, electrophilic addition to a C=C double bond in an unsaturated oxime can be followed by an intramolecular nucleophilic attack of the oxime group to form heterocyclic structures like isoxazolines. nih.gov

N-O Bond Fragmentation Pathways and Radical Chemistry

The N-O bond in oximes is relatively weak and susceptible to fragmentation, a key aspect of its reactivity. mdpi.com This fragmentation can be initiated through various means, including single-electron transfer (SET) processes, often facilitated by photochemistry or transition metals. nsf.gov

Upon N-O bond cleavage, iminyl radicals (R₂C=N•) are often generated. nsf.govresearchgate.net These highly reactive intermediates can participate in a range of transformations. nih.gov Due to the delocalization of the unpaired electron, iminoxyl radicals can react as either N- or O-centered radicals. nih.gov Intermolecular reactions typically involve the formation of a C–O bond, while intramolecular cyclizations can lead to the formation of five-membered rings like isoxazolines (C–O bond formation) or cyclic nitrones (C–N bond formation). nih.gov

The generation of oxime radicals can be achieved through the oxidation of the parent oxime. nih.gov These radicals are key intermediates in processes like oxidative C-H functionalization and the synthesis of functionalized isoxazolines. acs.org The stability of these radicals is a significant factor in their synthetic utility, though they are generally less stable than other N-oxyl radicals. nih.gov

Table 1: Pathways to Iminyl Radical Generation from Oximes

| Precursor Type | Activation Method | Intermediate | Reference |

| Oxime Esters | Single Electron Reduction | Radical Anion | nsf.gov |

| Oxime Ethers | Hydrogen Atom Transfer (HAT) or SET | Iminyl Radical | nsf.gov |

| α-Imino-oxy Acids | Single Electron Oxidation | Iminyl Radical | nsf.gov |

| O-Benzoyloxime | Addition of Bu₃Sn• | Carbon-centered radical | libretexts.org |

Stereochemical Isomerization of the Oxime (E/Z Isomerism)

Oximes, including 3-methylthiophene-2-carboxaldehyde oxime, can exist as two geometric isomers, designated as E and Z (or syn and anti). researchgate.netvulcanchem.com The synthesis of oximes often results in a mixture of these isomers. researchgate.net However, specific methods can be employed to stereoselectively synthesize either the E or Z isomer. researchgate.net

Isomerization between the E and Z forms can occur, and this process can be influenced by factors such as the presence of acid. mdpi.com For example, residual hydrochloric acid from the synthesis can catalyze the isomerization of the anti (E) isomer to the syn (Z) isomer. mdpi.com The isomerization of oxime radicals is known to be much easier than that of the corresponding oximes, and individual radical isomers are typically only observable at low temperatures. nih.gov

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.org The presence of the methyl group influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns in Methylated Thiophenes

In electrophilic aromatic substitution (EAS) reactions, the thiophene ring acts as a nucleophile. dalalinstitute.com Five-membered heterocycles like thiophene are generally more reactive towards electrophiles than benzene (B151609) due to the stabilization of the cationic intermediate by the heteroatom. wikipedia.org

For 3-methylthiophene (B123197), electrophilic attack is directed to specific positions on the ring. The methyl group is an activating group, further enhancing the reactivity of the thiophene ring. wikipedia.org Direct formylation of 3-methylthiophene, for instance, can yield a mixture of 3-methylthiophene-2-carboxaldehyde and 3-methylthiophene-4-carboxaldehyde, with the ratio depending on the reaction conditions and reagents used. google.com

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com

C–H Functionalization Strategies

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmdpi.compkusz.edu.cn For thiophene derivatives, C–H activation can be used to introduce a variety of functional groups. researchgate.net

In the context of 3-methylthiophene, C–H functionalization can be directed to specific positions. For example, the polymerization of 2-chloro-3-hexylthiophene (B1425218) can be initiated by C-H functionalization at the 5-position using a magnesium amide and a nickel catalyst. datapdf.com While this example is on a related derivative, the principles of C-H activation are applicable to 3-methylthiophene itself. Such strategies can provide access to complex molecules and materials with desirable electronic properties. mdpi.com

Reaction Mechanisms of Oxime-Involved Transformations

The reactivity of this compound is largely dictated by the versatile chemistry of the oxime functional group. This moiety can participate in a wide array of transformations, including rearrangements, eliminations, and cycloadditions, often proceeding through distinct mechanistic pathways under various conditions.

Unimolecular and Bimolecular Reaction Pathways

The reaction pathways of this compound can be broadly categorized as either unimolecular or bimolecular, depending on the number of chemical entities involved in the rate-determining step.

Unimolecular Reactions: A key unimolecular reaction pathway for this compound involves its conversion into a reactive nitrile oxide intermediate. evitachem.com This transformation is typically an elimination reaction where the oxime's hydroxyl group and the adjacent aldehydic hydrogen are removed, often under the influence of an oxidizing agent or base. The resulting 3-methyl-2-thienylnitrile oxide is a highly reactive 1,3-dipole. A significant subsequent reaction is the intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide moiety reacts with a tethered π-system within the same molecule, although this is more relevant for derivatives with an appropriate unsaturated chain. For the parent oxime, the generated nitrile oxide is primed for intermolecular reactions.

Another potential unimolecular pathway involves the formation of iminyl radicals. nsf.gov Under specific conditions, such as photolysis or reaction with certain metal catalysts, the N–O bond of the oxime can cleave homolytically to generate a nitrogen-centered radical, which can then undergo further intramolecular cyclization or rearrangement reactions. nsf.gov

Bimolecular Reactions: In bimolecular pathways, the oxime reacts with another reagent. Oximes are recognized as ambidentate nucleophiles, capable of reacting at either the nitrogen or the oxygen atom. acs.org The reaction of this compound with an electrophile, such as an alkyl halide, is a typical bimolecular nucleophilic substitution. While O-alkylation is generally preferred, leading to the formation of oxime ethers, N-alkylation can occur as a side reaction. acs.org

The following table summarizes these primary reaction pathways:

Table 1: Unimolecular and Bimolecular Pathways

| Reaction Type | Pathway | Description | Intermediate/Product Type |

|---|---|---|---|

| Unimolecular | Elimination | Dehydration of the oxime to form a nitrile oxide. | Nitrile Oxide |

| Unimolecular | Radical Formation | Homolytic cleavage of the N–O bond. | Iminyl Radical |

| Bimolecular | Nucleophilic Substitution | Reaction with an electrophile (e.g., alkyl halide). | Oxime Ether |

| Bimolecular | Condensation | Reaction with carbonyls or hydroxylamines. | Nitrones, extended networks |

Role of Acid and Transition Metal Catalysis in Oxime Reactivity

The reactivity of this compound can be significantly enhanced and directed through the use of catalysts. Both acids and transition metals play crucial roles in activating the oxime group for various transformations. acs.org

Acid Catalysis: Acid catalysts, particularly Lewis acids, can activate the oxime group by coordinating to the oxygen or nitrogen atom. This coordination enhances the electrophilicity of the carbon atom and can facilitate reactions such as the Beckmann rearrangement (though more common for ketoximes) or additions to the C=N bond. In the synthesis of the precursor aldehyde, 3-methylthiophene-2-carboxaldehyde, acid catalysis is employed to hydrolyze acetal (B89532) intermediates. google.com This highlights the general utility of acids in reactions involving thiophene-based aldehydes and their derivatives.

Transition Metal Catalysis: A wide range of transition metals are known to catalyze reactions involving oximes. acs.org

Palladium (Pd): Palladium catalysts, such as [Pd(PPh₃)₄], are effective in promoting O-alkylation of oximes via nucleophilic substitution reactions with reagents like allylic acetates. acs.org

Rhodium (Rh): Rhodium complexes can catalyze the addition of oximes to unsaturated bonds. For instance, [Cp*RhCl₂]₂ has been used in reactions with alkynes, where a silver(I) co-catalyst acts as an electrophilic activator for the C≡C bond. acs.org

Cobalt (Co): Cobalt(II) species have been reported to catalyze the synthesis of α-functionalized oxime ethers, such as α-halo and α-nitroxy derivatives. acs.org Cobalt complexes can also generate radical species from oximes that subsequently add to alkenes. nsf.gov

Silver (Ag): Silver salts like AgClO₄ or AgOAc can act as co-catalysts, often in conjunction with other transition metals like rhodium, to activate substrates. acs.org Silver nitrate (B79036) (AgNO₃) has also been used as a catalyst for the decarboxylation of aliphatic carboxylic acids to form oxime ethers. researchgate.net

The table below provides a summary of transition metals used in oxime chemistry and their functions.

Table 2: Catalysts in Oxime Transformations

| Catalyst System | Reagents/Conditions | Reaction Type | Function of Catalyst |

|---|---|---|---|

| [Pd(PPh₃)₄] / K₂CO₃ | Allylic Acetates | O-Alkylation | Promotes nucleophilic substitution. acs.org |

| [Cp*RhCl₂]₂ / AgOAc | Alkynes | Addition/Functionalization | Rhodium catalysis with Ag(I) as an electrophilic activator. acs.org |

| Cobalt(II) species | N-Halosuccinimides | α-Halogenation | Catalyzes formation of α-halo oxime ethers. acs.org |

| AgNO₃ | Carboxylic Acids | Decarboxylative Etherification | Catalyzes formation of oxime ethers from carboxylic acids. researchgate.net |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions to Nitrile Oxides)

One of the most powerful synthetic applications of this compound is its role as a precursor in cycloaddition reactions. evitachem.com Specifically, it can be converted in situ to 3-methyl-2-thienylnitrile oxide, a 1,3-dipole, which readily participates in 1,3-dipolar cycloaddition reactions. evitachem.comnih.gov

This class of reactions is a highly efficient method for constructing five-membered heterocyclic rings. nih.govmdpi.com The general mechanism involves the reaction of the nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or alkyne, in a concerted [3+2] cycloaddition.

Mechanism:

Generation of Nitrile Oxide: The oxime is treated with a suitable reagent, such as an oxidizing agent (e.g., sodium hypochlorite) or a dehydrating agent, to eliminate water and form the 3-methyl-2-thienylnitrile oxide.

Cycloaddition: The generated nitrile oxide reacts with a dipolarophile. The reaction with an alkene yields a 2-isoxazoline ring, while reaction with an alkyne produces an isoxazole (B147169) ring. nih.gov

These cycloaddition reactions are valuable for introducing pharmacophoric fragments into molecules, potentially leading to new compounds with interesting biological activities. mdpi.comnih.gov The thiophene ring itself is more reactive than benzene in electrophilic substitutions, which adds another layer of synthetic versatility to its derivatives. numberanalytics.com Cascade reactions, where oxime formation is followed by cyclization to a nitrone and then an intermolecular dipolar cycloaddition, have also been explored, showcasing the synthetic utility of these intermediates. rsc.org

The following table illustrates the types of products formed from the 1,3-dipolar cycloaddition of a nitrile oxide derived from this compound.

Table 3: Products of 1,3-Dipolar Cycloaddition

| Dipolarophile | General Structure | Product Heterocycle |

|---|---|---|

| Alkene | R-CH=CH-R' | 2-Isoxazoline |

| Alkyne | R-C≡C-R' | Isoxazole |

| Nitrile | R-C≡N | 1,2,4-Oxadiazole |

Coordination Chemistry and Supramolecular Interactions of 3 Methylthiophene 2 Carboxaldehyde Oxime

Ligand Design Principles Incorporating the Oxime Moiety

The oxime functional group (-C=N-OH) is a cornerstone in ligand design, offering multiple avenues for creating complex molecular architectures. ncl.res.in Its versatility stems from several key features that are expertly leveraged in ligands like 3-Methylthiophene-2-carboxaldehyde oxime. The oxime group is pivotal in chemistry, with broad applications in catalysis, organic synthesis, and the recognition of various analytes. ncl.res.in While the coordination chemistry of oxime derivatives is well-explored, their role in crystal engineering and molecular recognition continues to be an active area of research. ncl.res.in

The design of ligands incorporating the oxime moiety is based on its ability to act as a versatile building block. The nitrogen atom possesses a lone pair of electrons, making it a primary coordination site. Furthermore, the hydroxyl proton can be readily lost, allowing the oxygen atom to act as a bridging or chelating donor in its deprotonated (oximato) form. This dual nature allows for the formation of both neutral and anionic complexes with varied nuclearity and geometry.

In the specific case of this compound, the ligand design incorporates several key elements:

The Oxime Group: As the primary binding site, it can coordinate to a metal center through the nitrogen atom as a neutral, monodentate ligand. nih.gov

The Thiophene (B33073) Ring: The sulfur atom in the thiophene ring can potentially act as a secondary donor site, leading to chelation. However, for simple aldoximes of this type, coordination is typically observed only through the oxime nitrogen. nih.gov The presence of the aromatic thiophene ring also introduces possibilities for π-stacking interactions in the solid state, influencing the supramolecular assembly of the complexes.

The Methyl Group: The electron-donating methyl group at the 3-position of the thiophene ring can subtly influence the electronic properties of the ligand, enhancing the electron density on the thiophene ring and potentially affecting the basicity of the oxime nitrogen and the stability of the resulting metal complexes.

The proton of the oxime's hydroxyl group plays a significant role in the stability of the resulting metal complexes. researchgate.net The ability of the oxime group to use either the nitrogen or oxygen atom for coordination, or both in a bridging mode, allows for the construction of mononuclear, dinuclear, and polynuclear complexes. nih.govethernet.edu.etmdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can be isolated as crystalline solids and characterized by a range of spectroscopic techniques.

Based on studies of the closely related 2-thiophenealdehyde oxime, complexes with various transition metals can be readily prepared. nih.gov For instance, reacting the ligand with metal halides (like CoCl₂, NiBr₂, CuCl₂) or pseudohalides (like Ni(NCS)₂) yields complexes with different stoichiometries and coordination numbers. nih.gov

Coordination Modes and Denticity of the Oxime Ligand

The coordination behavior of an oxime ligand is highly versatile and dependent on the metal ion, the reaction conditions, and the nature of other ligands present. The most common coordination modes observed for oxime-based ligands are:

Monodentate N-Coordination: In many simple cases, the oxime ligand acts as a neutral, monodentate ligand, binding to the metal center solely through the nitrogen atom of the C=N group. This is the observed coordination mode for complexes of 2-thiophenealdehyde oxime with Co(II), Ni(II), and Zn(II). nih.gov

Bidentate (N,O)-Chelation: Upon deprotonation of the oxime's hydroxyl group, the resulting oximato group can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable chelate ring. This mode is common in Schiff base ligands derived from oximes.

Bridging (Oximato) Coordination: The deprotonated oximato group can bridge two or more metal centers. This can occur through the oxygen atom or, more commonly, through the N-O group, leading to the formation of polynuclear complexes. nih.govmdpi.com

For this compound, monodentate coordination through the nitrogen atom is the most probable mode when reacting with simple metal salts, forming neutral complexes. nih.gov However, under basic conditions that facilitate deprotonation, bidentate or bridging behavior could be expected. In some Schiff base complexes derived from thiophene, the thiophenic sulfur atom can also participate in coordination, leading to tridentate behavior. researchgate.net

Chelation Effects and Stability of Metal-Oxime Complexes

The chelation effect significantly enhances the thermodynamic stability of metal complexes. While monodentate coordination of this compound does not involve chelation, the formation of multidentate ligands from this precursor would lead to more stable complexes. The stability of metal-oxime complexes is a critical factor, and studies comparing different oxime ligands have shown that the nature of the aromatic ring attached to the oxime can influence this stability. For example, calculations have indicated that a pyridine (B92270) ketoxime ligand can form a more stable nickel complex than a thiophene aldoxime, suggesting that the electronic properties of the heterocyclic ring are crucial. researchgate.net

The high thermodynamic stability of Ni(II) and Cu(II) complexes with oxime-amide chelates has been noted, which is a primary reason for their selection in stability studies. mdpi.com The formation of stable five- or six-membered chelate rings is a powerful driving force in coordination chemistry, leading to a significant increase in the formation constant of the complex compared to analogous complexes with monodentate ligands.

Characterization of Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Ti(IV), Zr(IV))

The characterization of metal complexes of this compound relies on a combination of analytical and spectroscopic methods. While specific data for the 3-methyl derivative is scarce, extensive studies on the analogous 2-thiophenealdehyde oxime and other related oximes provide a clear blueprint for their characterization.

Copper(II), Nickel(II), and Zinc(II) Complexes: Complexes of 2-thiophenealdehyde oxime with these metals have been synthesized and characterized. nih.gov Typically, they form complexes with the general formulae MX₂(oxime)₄ (where M=Ni, Zn; X=Cl, Br) or M(NCS)₂(oxime)₂ (M=Ni), which are six-coordinate. Copper(II) tends to form four- or five-coordinate complexes of the formula CuX₂(oxime)₂. nih.gov

| Complex | Color | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

| NiCl₂(oxime)₄ | Green | 3.15 | Octahedral |

| Ni(NCS)₂(oxime)₂ | Yellow-green | 3.25 | Octahedral (likely polymeric) |

| CuCl₂(oxime)₂ | Yellow-green | 1.85 | Distorted Octahedral/Square Planar |

| ZnCl₂(oxime)₄ | White | Diamagnetic | Octahedral |

| (Data based on the analogous 2-thiophenealdehyde oxime ligand) nih.gov |

Spectroscopic data is key to confirming coordination. In the Infrared (IR) spectra , a shift in the ν(C=N) stretching vibration is indicative of coordination through the oxime nitrogen. The Electronic (UV-Vis) spectra and magnetic susceptibility measurements are used to determine the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the electronic spin state of the metal ion. nih.govresearchgate.net

Titanium(IV) and Zirconium(IV) Complexes: The coordination chemistry of Ti(IV) and Zr(IV) with oxime ligands has been explored, although not specifically with this compound. researchgate.net These metals, in their +4 oxidation state, are hard Lewis acids and typically form complexes with oxygen-donor ligands. Reactions of Ti(IV) and Zr(IV) alkoxides with oxime ligands like dimethylglyoxime (B607122) and salicylaldoxime (B1680748) show complexation ratios of 1:2 (metal:ligand). researchgate.net

Ti(IV) has been shown to form complex clusters with oxime ligands containing phenolic moieties, sometimes resulting in Ti₃ clusters. researchgate.net For simpler oximes, dimeric species linked by bridging alkoxide groups can form. researchgate.net The coordination environment around Ti(IV) is often six- or seven-coordinate. The characterization of these complexes heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) in addition to IR spectroscopy, as these are diamagnetic d⁰ complexes. researchgate.netnih.gov Given the propensity of Ti(IV) and Zr(IV) to hydrolyze, synthesis is often carried out under inert conditions. researchgate.net

Structural Elucidation of Coordination Geometries

The coordination geometry of metal complexes is determined by the nature of the metal ion, its oxidation state, coordination number, and the steric and electronic properties of the ligand. For complexes of this compound, several geometries can be anticipated based on analogous systems.

Octahedral Geometry: This is very common for Ni(II) and Zn(II) complexes, especially with a coordination number of six, as seen in [NiCl₂(oxime)₄] and [ZnCl₂(oxime)₄]. nih.gov The geometry is often pseudo-octahedral due to the presence of different ligands (the oxime and anions). nih.gov

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II). mdpi.comresearchgate.net For Ni(II), it typically results in diamagnetic, low-spin complexes. Some Ni(II) and Cu(II) complexes with Schiff bases derived from 2-thiophenecarboxaldehyde adopt a square-planar geometry. researchgate.net

Tetrahedral Geometry: This is less common for Ni(II) but can be observed for Co(II) and Zn(II), particularly with bulky ligands or when the coordination number is four.

Advanced Applications of Metal-Oxime Complexes

While specific applications for complexes of this compound have not been extensively reported, the broader class of metal-oxime and thiophene-based complexes exhibit a range of promising functionalities.

Catalysis: Metal-oxime complexes, particularly those of palladium, have been developed as catalysts for important organic reactions like the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. The oxime ligand can stabilize the metal center and facilitate the catalytic cycle.

Antimicrobial Agents: Thiophene-derived Schiff bases and their metal complexes have shown significant in vitro antibacterial and antifungal activity. nih.gov Chelation of the metal ion often enhances the biological activity of the ligand. Ti(IV) complexes, for example, have been explored as potential antimicrobial compounds. nih.gov

Molecular Materials: The ability of these complexes to form ordered structures through hydrogen bonding and π-stacking makes them interesting candidates for the development of new molecular materials with specific electronic or magnetic properties. The formation of infinite, parallel metal ion columns in some Ni(II)-oxime complexes suggests potential as precursor materials for sub-nano-conducting connectors. mdpi.com

The combination of the thiophene moiety, known for its electronic properties, and the versatile oxime group in this compound makes its metal complexes highly promising for future exploration in these advanced application areas.

Catalytic Activity in Organic Transformations

The inherent electronic properties and coordination capabilities of the oxime functional group, particularly when incorporated into a heterocyclic system like 3-methylthiophene (B123197), suggest a significant potential for catalytic applications. While direct catalytic studies on this compound are not extensively documented, the behavior of structurally similar oxime-based ligands and their metal complexes provides a strong indication of their probable catalytic activities. The presence of the sulfur atom in the thiophene ring, the methyl group, and the nitrogen and oxygen atoms of the oxime moiety allows for versatile coordination with metal centers, which is a key prerequisite for catalysis.

Research into related systems, such as phosphino-oxime ligands complexed with ruthenium(II), has demonstrated catalytic efficacy in fundamental organic transformations. For instance, ruthenium(II) complexes bearing phosphino-oxime ligands have been shown to be active catalysts for the rearrangement of aldoximes into primary amides. rsc.org This type of transformation is of significant interest in synthetic organic chemistry for the production of amides, which are prevalent in pharmaceuticals and polymers.

Furthermore, these ruthenium(II)-phosphino-oxime complexes have also exhibited catalytic activity in the α-alkylation and reduction of acetophenones with primary alcohols. rsc.org This reaction is a valuable carbon-carbon bond-forming process. The catalytic cycle for such reactions typically involves the metal center mediating the transfer of hydrogen and the formation of new bonds. The performance of these catalysts highlights the potential of oxime-based ligands to support catalytically active metal centers.

While the specific catalytic profile of this compound complexes remains to be fully explored, the precedent set by analogous compounds suggests that its metal complexes could be effective catalysts in a range of organic reactions. The electronic nature of the 3-methylthiophene group is likely to influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity.

| Catalyst Type | Reaction Catalyzed | Potential Application |

| Ruthenium(II)-phosphino-oxime complexes | Rearrangement of aldoximes to primary amides | Synthesis of pharmaceutical intermediates and polymers |

| Ruthenium(II)-phosphino-oxime complexes | α-alkylation/reduction of acetophenones with primary alcohols | C-C bond formation in fine chemical synthesis |

Development of Functional Materials

The structural framework of this compound makes it a promising candidate for the development of advanced functional materials. The thiophene ring offers π-conjugation, which is a desirable feature for electronic and photonic materials, while the oxime group provides a site for hydrogen bonding and metal coordination, enabling the construction of supramolecular assemblies and functional coordination polymers.

One area where thiophene-based oximes have shown significant promise is in the field of biomedical materials. For example, new heterostilbene and triazole oximes, which include thiophene-containing structures, have been synthesized and investigated for their potential as therapeutics. nih.gov Specifically, these compounds have been evaluated as reactivators for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that have been inhibited by organophosphorus nerve agents. nih.gov The ability of these oximes to reactivate cholinesterases is a critical function for potential antidotes to nerve agent poisoning.

In a study of various uncharged oximes, several derivatives containing a thiophene ring demonstrated notable reactivation efficacy for cyclosarin-inhibited BChE. nih.gov For instance, the compound cis,trans-5-[2-((Z)-2-(5-((E)-(hydroxyimino)methyl)thiophen-2-yl)vinyl)benzonitrile] showed a reactivation efficacy comparable to the standard oxime HI-6. nih.gov Molecular docking studies have indicated that these thiophene-based oximes can form productive interactions within the active site of the inhibited enzyme. nih.gov

The development of such molecules highlights the utility of the thiophene-oxime scaffold in designing materials with specific biological functions. The lipophilicity and potential for crossing the blood-brain barrier are key considerations in the design of these functional materials for central nervous system applications. nih.gov The synthesis of 3-methylthiophene-2-carboxaldehyde, the precursor to the oxime, is also noted as an important step in the creation of intermediates for anthelmintic agents, further underscoring the role of this structural motif in bioactive compounds. google.comgoogle.com

The ability of the oxime group to participate in hydrogen bonding also allows for the formation of ordered supramolecular structures. These self-assembled materials can have applications in areas such as crystal engineering and the development of sensors. The combination of the thiophene ring's electronic properties and the oxime's interaction capabilities positions this compound as a versatile building block for a new generation of functional materials.

| Functional Material Application | Key Structural Feature | Investigated Activity |

| Cholinesterase Reactivators | Thiophene-oxime scaffold | Reactivation of organophosphate-inhibited AChE and BChE |

| Bioactive Compound Intermediates | 3-methylthiophene-2-carboxaldehyde | Synthesis of anthelmintic agents |

| Supramolecular Assemblies | Oxime group hydrogen bonding | Potential for crystal engineering and sensor development |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methylthiophene 2 Carboxaldehyde Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 3-Methylthiophene-2-carboxaldehyde oxime.

Proton (¹H) and Carbon-¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-¹³C (¹³C) NMR spectroscopy are fundamental in assigning the chemical structure of this compound. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and proximity to other protons. For instance, the protons on the thiophene (B33073) ring, the methyl group, and the oxime functional group will each exhibit distinct signals.

Similarly, ¹³C NMR spectroscopy provides data on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating the type of carbon and its neighboring atoms. While specific spectral data for this compound is not widely published, analysis of related thiophene carboxaldehyde derivatives provides expected ranges for chemical shifts. For example, in a related compound, 3-thiophenecarboxaldehyde, the aldehydic proton appears at approximately 9.92 ppm, while the thiophene ring protons resonate between 7.37 and 8.13 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | 15 - 20 |

| Thiophene Ring Protons | 6.5 - 8.0 | 120 - 140 |

| Oxime Proton (=N-OH) | 8.0 - 10.0 | Not Applicable |

| Aldehydic Carbon (C=N) | Not Applicable | 140 - 150 |

| Thiophene Ring Carbons | Not Applicable | 120 - 140 |

| Methyl Carbon (-CH₃) | Not Applicable | 15 - 20 |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To further elucidate the complex structure and establish connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. For this compound, COSY would show correlations between the protons on the thiophene ring and potentially between the aldehydic proton and a ring proton, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in piecing together the entire molecular structure by connecting different functional groups. For example, an HMBC experiment could show a correlation between the methyl protons and the C3 carbon of the thiophene ring, as well as the C2 carbon.

These 2D NMR methods are also vital in determining the stereochemistry of the oxime group, which can exist as syn and anti (or E and Z) isomers. The spatial relationships revealed by techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can help distinguish between these isomers.

Dynamic NMR Studies of Isomerization and Exchange Processes

Oximes are known to undergo isomerization between their syn and anti forms. mdpi.com Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these isomerization and other chemical exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each isomer may be observed. As the temperature increases, the rate of isomerization increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures.

The study of indole-3-carboxaldehyde (B46971) oximes has shown that isomerization can be influenced by factors such as the presence of electron-donating substituents and acidic conditions. mdpi.com Similar dynamic processes could be anticipated for this compound, and DNMR would be the primary method for their investigation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the bond type and its environment.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (in oxime) | Stretching | 3100 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (oxime) | Stretching | 1620 - 1690 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-S (thiophene) | Stretching | 600 - 800 |

The presence of a broad absorption band in the 3100-3500 cm⁻¹ region would be indicative of the O-H group of the oxime. The C=N stretching vibration is a key marker for the oxime functionality, typically appearing in the 1620-1690 cm⁻¹ range. The various C-H and C=C stretching vibrations will confirm the presence of the methyl group and the thiophene ring. For related oximes, characteristic IR bands have been reported, such as a band around 3289 cm⁻¹ for (E)-4-methylbenzaldehyde oxime, attributed to the O-H stretch. rsc.org

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For molecules with a center of symmetry, there is a rule of mutual exclusion, but for a molecule like this compound, which lacks such symmetry, many vibrational modes will be active in both IR and Raman. However, the relative intensities can differ significantly. For example, the C=C and C-S bonds of the thiophene ring are often strong scatterers in Raman spectroscopy. Data for the related compound 3-methylthiophene-2-carboxamide (B1269094) shows Raman spectral data has been collected using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Similarly, Raman spectra are available for thiophene-3-carbaldehyde oxime. nih.gov This suggests that Raman spectroscopy is a valuable tool for a more complete vibrational analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of novel compounds by providing a highly accurate mass measurement, which allows for the determination of the elemental formula.

The elemental composition of this compound is C₆H₇NOS. High-Resolution Mass Spectrometry would be employed to experimentally verify this composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This theoretical value provides a benchmark for experimental results obtained via HRMS. The confirmation of the molecular formula is achieved when the experimentally measured mass aligns with the theoretical mass within a very narrow tolerance, typically less than 5 parts per million (ppm).

Table 1: Theoretical Mass Data for this compound This table presents calculated theoretical values.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NOS |

| Nominal Mass | 141 Da |

| Monoisotopic Mass | 141.02484 Da |

| Theoretical [M+H]⁺ Ion | 142.03211 m/z |

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyzing the resulting product ions. While specific experimental fragmentation data for this compound is not available, a theoretical fragmentation pattern can be proposed based on its chemical structure.

The molecule contains several bonds susceptible to cleavage under collision-induced dissociation (CID). Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Cleavage of the N-O bond could lead to the loss of a 17 Da fragment.

Loss of water (H₂O): A rearrangement followed by the elimination of water (18 Da) is a common pathway for oximes.

Cleavage of the C=N bond: This could lead to fragments corresponding to the thiophene aldehyde cation or the oxime cation.

Ring Fragmentation: At higher collision energies, the stable thiophene ring could undergo fragmentation, leading to characteristic sulfur-containing ions.

Analysis of these pathways provides a structural fingerprint that complements the accurate mass data from HRMS.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure, including stereochemistry, and reveal how molecules interact with each other in the solid state. Currently, there are no publicly available crystal structures for this compound.

A crystallographic analysis of this compound would yield a detailed geometric profile of the molecule. This includes precise measurements of:

Bond Lengths: The distances between bonded atoms, such as the C-S, C-C, and C=N bonds within the thiophene and oxime moieties. The C=N bond length would confirm its double-bond character, and the bonds within the thiophene ring would reflect its aromaticity.

Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom. For instance, the angles around the sp²-hybridized carbons of the thiophene ring and the oxime group would be expected to be near 120°.

Torsional Angles: These angles describe the conformation of the molecule, such as the rotation around the single bond connecting the thiophene ring to the oxime group. This would define the relative orientation of the two key functional groups and determine if the molecule is planar.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the solid-state properties of the material. For this compound, key intermolecular interactions would be expected:

Hydrogen Bonding: The hydroxyl group (-OH) of the oxime is a strong hydrogen bond donor, while the nitrogen atom is a potential acceptor. This would likely lead to the formation of strong O-H···N or O-H···S hydrogen bonds, organizing the molecules into chains, dimers, or more complex networks.

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands arising from its chromophoric systems: the thiophene ring and the carboxaldehyde oxime group.

The expected electronic transitions would include:

π → π transitions:* These high-energy transitions are characteristic of aromatic systems and conjugated double bonds. The conjugated system extending from the thiophene ring through the C=N double bond would give rise to intense absorption bands, likely in the mid-to-short UV range (approx. 250-300 nm).

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen, nitrogen, and sulfur atoms) to an anti-bonding π* orbital. These transitions are typically lower in energy and intensity than π → π* transitions and would be expected to appear as weaker shoulders or bands at longer wavelengths.

The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the solvent environment and the specific E/Z stereochemistry of the oxime.

Electronic Transitions and Chromophoric Properties

The electronic properties of this compound are largely defined by the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene moiety acts as a π-electron-rich system, and its electronic behavior is further modulated by the methyl and carboxaldehyde oxime substituents. The chromophoric properties, which dictate how the molecule absorbs light, are a direct consequence of the electronic transitions between molecular orbitals.

In thiophene derivatives, electronic transitions are typically of the π → π* type, originating from the conjugated system of the thiophene ring. The presence of substituents can introduce n → π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms of the oxime group and the sulfur atom of the thiophene ring. The interaction between the electron-donating methyl group and the electron-withdrawing carboxaldehyde oxime group can lead to intramolecular charge transfer (ICT) characteristics. nih.govrsc.org This ICT character is a key determinant of the molecule's absorption and emission properties.

Theoretical studies, such as those employing time-dependent density functional theory (TD-DFT), are instrumental in elucidating these electronic transitions. rsc.org For similar donor-acceptor thiophene derivatives, research has shown that modifications to the substituent groups can tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption wavelength. nih.gov The electronic properties of such compounds are highly dependent on the interplay between the electron-donating and electron-accepting parts of the molecule. nih.govrsc.org

| Transition Type | Involved Orbitals | Contributing Moieties |

| π → π | Pi bonding to pi anti-bonding | Thiophene ring conjugated system |

| n → π | Non-bonding to pi anti-bonding | Oxime group (N-OH), Thiophene (S) |

| ICT | HOMO to LUMO | Methyl group (donor) to Oxime group (acceptor) |

Solvent Effects on Absorption Characteristics

The absorption characteristics of this compound and its derivatives are significantly influenced by the solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, which is characteristic of compounds exhibiting intramolecular charge transfer. nih.govrsc.org

Studies on similar donor-π-acceptor thiophene-based compounds have demonstrated that while the absorption spectra may show a small red shift (bathochromic shift) with increasing solvent polarity, the fluorescence emission spectra often exhibit a much larger red shift. rsc.org This indicates a more substantial dipole moment in the excited state compared to the ground state. For instance, in related thiophene derivatives, changing the solvent from nonpolar cyclohexane (B81311) to polar dimethyl sulfoxide (B87167) (DMSO) resulted in a significant bathochromic shift in the emission spectra. rsc.org

The interaction between the solute and solvent molecules can be non-specific (dipole-dipole interactions) or specific (hydrogen bonding). In the case of this compound, the oxime group's -OH can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors, leading to specific interactions with protic solvents. These interactions can stabilize the ground or excited state differently, leading to shifts in the absorption maxima (λmax). Research on arylaldoxime esters has shown changes in UV-Vis absorption spectra when measured in different solvents, indicating the sensitivity of the electronic structure to the surrounding medium. researchgate.net

| Solvent Property | Effect on Absorption Spectrum | Underlying Interaction |

| Increasing Polarity | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state |

| Hydrogen Bonding | Shifts in λmax | Specific solute-solvent interactions with the oxime group |

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials. For this compound, which is typically a solid at room temperature, SEM analysis can provide valuable information about its crystalline structure, particle size, and surface features. evitachem.com

In studies of related thiophene derivatives, SEM has been used to observe the morphology of materials prepared under different conditions. For example, the electrospraying of a thiophene derivative from various solvents resulted in a range of morphologies, from spiked spheres to fibrils, as visualized by SEM. rsc.orgrsc.org This highlights how the preparation method can dramatically influence the final structure. Similarly, when thiophene-based materials are incorporated into composite membranes, SEM is used to examine the surface and cross-sectional morphology, revealing the dispersion and structure of the components. acs.org

For this compound, SEM analysis would likely reveal details about its crystal habit (the characteristic external shape of its crystals). The images could show well-defined geometric shapes if the material is highly crystalline, or more irregular features if it is amorphous or polycrystalline. The magnification capabilities of SEM would allow for the visualization of features on the micrometer to nanometer scale.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure and nanoscale features of materials. While SEM provides surface information, TEM provides a projection image of the internal structure.

For this compound, TEM analysis would be particularly relevant if the compound self-assembles into nanostructures. For example, a study on a novel steroidal oxime demonstrated that it could self-assemble into nano-scale circular structures in water, which were verified by TEM. nih.gov This suggests that under specific conditions, the amphiphilic nature of oxime-containing molecules can drive the formation of organized nano-aggregates.

TEM can be used to determine the size, shape, and distribution of nanoparticles or nanocrystals. monash.edu Furthermore, by using techniques like electron diffraction within the TEM, it is possible to obtain crystallographic information about the material, such as the crystal structure and lattice parameters. researchgate.net If this compound or its derivatives were to be used in the fabrication of nanomaterials, TEM would be an indispensable tool for characterizing the resulting nanostructures and ensuring their desired properties. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methylthiophene 2 Carboxaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intricacies of molecular systems. These methods, varying in their level of theory and computational cost, can predict a wide range of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency in studying the electronic structure of molecules. biointerfaceresearch.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods can effectively model the geometry and electronic properties of medium-sized organic molecules like 3-Methylthiophene-2-carboxaldehyde oxime.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For this compound, this would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. biointerfaceresearch.com This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure in detail. This includes the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule, and the calculation of molecular orbitals, which are key to understanding chemical reactivity.

A study on novel oxime ether derivatives utilized the PBE1PBE functional with a 6-31+G* basis set to optimize molecular structures. e-bookshelf.de Similarly, research on thiophene-2-carboxamide derivatives employed the B3LYP functional with a 6-31G(d,p) basis set for their computational analysis. rsc.org For this compound, a similar level of theory would be appropriate to achieve reliable results.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy, although they are typically more computationally demanding than DFT. rsc.org

For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) methods, can provide benchmark values for energies and other properties. rsc.org These high-accuracy calculations are particularly valuable for validating the results of more approximate methods like DFT and for investigating phenomena where electron correlation effects are significant. rsc.org

A study on the thio-ene reaction employed MP4/6-31G//MP2/6-31G level of theory to examine transition structures and activation barriers, showcasing the power of ab initio methods in understanding reaction mechanisms. nih.gov While computationally intensive, these methods can offer a definitive picture of the electronic structure and energetics of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The energies and shapes of these orbitals provide crucial insights into the reactivity and stability of a molecule. biointerfaceresearch.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher reactivity. researchgate.net Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. irjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich thiophene (B33073) ring and the oxime group, while the LUMO would be distributed over the π-system of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

Theoretical studies on related thiophene derivatives have shown that the HOMO-LUMO gap can be tuned by the introduction of different substituents. For instance, in a study of tris-4-iminophenyl-alkyl-thiophene derivatives, the calculated HOMO-LUMO gap for the methyl-substituted compound was approximately 2.16 eV. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps of Thiophene Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Tris-4-iminophenyl-methyl-thiophene | DFT | - | - | 2.16 |

| Thiophene-2-carboxamide derivative | DFT/B3LYP/6-31G(d,p) | - | - | ~5.03 |

| Imidazole (B134444) Derivative | DFT/B3LYP/6-311++G | -6.2967 | -1.8096 | 4.4871 |

Note: The data in this table is for analogous compounds and is intended to be representative. Specific values for this compound would require dedicated calculations.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η.

These descriptors are valuable for comparing the reactivity of different molecules and for predicting the sites of electrophilic and nucleophilic attack. irjweb.com For this compound, these parameters would help in understanding its behavior in various chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for a Representative Imidazole Derivative

| Parameter | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05315 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24355 |

| Chemical Softness (S) | 1 / 2η | 0.2228 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.658 |

Note: The data in this table is for a representative imidazole derivative and is intended to be illustrative. Specific values for this compound would require dedicated calculations.

Aromaticity Assessment of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, which contributes significantly to its stability and chemical properties. numberanalytics.com Aromaticity can be assessed using various computational methods that quantify the degree of cyclic delocalization of π-electrons.

Commonly used methods for aromaticity assessment include:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring or at other points in space. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

Aromatic Stabilization Energy (ASE): ASE is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound. A larger ASE indicates greater aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity.

Studies on thiophene and its derivatives have consistently shown that the thiophene ring possesses a significant degree of aromaticity, though slightly less than that of benzene (B151609). researchgate.net The aromaticity of the thiophene ring in this compound is expected to influence its reactivity, with electrophilic substitution reactions being a characteristic feature. The presence of the methyl and carboxaldehyde oxime substituents will modulate the electron density and, consequently, the aromatic character and reactivity of the thiophene ring.

Nucleus-Independent Chemical Shift (NICS) Calculations

There are no published studies that report NICS values for this compound. NICS calculations are a powerful tool for assessing the aromaticity of a cyclic system by probing the magnetic shielding at the center of the ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Without such calculations, a key magnetic criterion for the aromaticity of the thiophene ring in this specific molecule remains undetermined.

Harmonic Oscillator Model of Aromaticity (HOMA)

Similarly, a HOMA analysis, which evaluates aromaticity based on the degree of bond length equalization within the ring, has not been performed for this compound. The HOMA index provides a geometric measure of aromaticity, with values approaching 1 indicating a high degree of aromatic character. The lack of HOMA data prevents a quantitative assessment of the influence of the methyl and carboxaldehyde oxime substituents on the geometry and, by extension, the aromaticity of the thiophene ring.

Aromatic Stabilization Energy (ASE) Analysis

Aromatic Stabilization Energy (ASE) provides a thermodynamic measure of the extra stability conferred by aromatic delocalization. There is no available research that calculates the ASE for this compound. Such an analysis would be invaluable for quantifying the energetic consequences of aromaticity in this molecule and understanding its thermodynamic stability relative to non-aromatic analogues.

Uncharted Territory of Molecular Dynamics

The dynamic behavior of this compound, including its conformational preferences and interactions with its environment, is also an area that awaits detailed investigation through molecular dynamics simulations.

Conformational Analysis and Rotational Barriers of the Oxime Moiety

A thorough conformational analysis of this compound, which would identify the most stable arrangements of the oxime group relative to the thiophene ring, has not been documented. Furthermore, the rotational barriers of the C-C and C-N bonds connecting the oxime moiety to the ring are unknown. This information is critical for understanding the molecule's flexibility and the potential for different conformers to influence its biological activity or chemical reactivity.

Solvation Effects and Intermolecular Interactions in Solution